molecular formula C11H15N5OS B6437440 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine CAS No. 2549009-08-5

1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Cat. No.: B6437440
CAS No.: 2549009-08-5
M. Wt: 265.34 g/mol
InChI Key: NSIWFDWXOBEVQC-UHFFFAOYSA-N
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Description

1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a heterocyclic compound that features both oxazole and thiadiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in the structure can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves the construction of the oxazole and thiadiazole rings followed by their coupling with a piperazine moiety. One common approach is to start with the synthesis of the oxazole ring through cyclization reactions involving appropriate precursors such as 2-amino-2-methylpropanol and formic acid. The thiadiazole ring can be synthesized from thiosemicarbazide and carbon disulfide under basic conditions. The final step involves coupling the two heterocyclic rings with piperazine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds generally follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and often involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the oxazole or thiadiazole rings.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced heterocycles

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential as an antimicrobial agent . Studies indicate that derivatives of oxazole and thiadiazole exhibit significant antibacterial activity against various strains of bacteria. For instance, research has demonstrated that compounds containing oxazole rings can inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli0.015 mg/mL
Staphylococcus aureus0.008 mg/mL
Pseudomonas aeruginosa0.020 mg/mL

These findings suggest that the compound could be further developed into a therapeutic agent for treating bacterial infections.

Agrochemicals

The unique properties of this compound also make it suitable for applications in agrochemicals. Its ability to interact with biological systems can be harnessed for developing pesticides or herbicides . Compounds with similar structures have been investigated for their ability to inhibit plant pathogens.

Example Application

Research has indicated that thiadiazole derivatives can act as effective fungicides by disrupting fungal cell wall synthesis. The incorporation of the oxazole moiety may enhance the efficacy of these agents against resistant strains.

Material Science

In material science, compounds like 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine are being explored for their potential use in polymer chemistry . The heterocyclic nature of the compound allows it to act as a building block for creating novel materials with specific mechanical and thermal properties.

Potential Applications

  • Conductive Polymers : The incorporation of this compound into polymer matrices could enhance electrical conductivity.
  • Thermal Stability : Its unique structure may contribute to improved thermal stability in composite materials.

Mechanism of Action

The mechanism of action of 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperidine
  • 1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)morpholine

Uniqueness

1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the specific combination of oxazole and thiadiazole rings with a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

1-[(2-methyl-1,3-oxazol-4-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that incorporates both oxazole and thiadiazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

PropertyValue
Chemical FormulaCx_{x}Hy_{y}Nz_{z}Oa_{a}Sb_{b}
Molecular WeightTo be determined based on x,y,z,a,b
IUPAC NameThis compound
SMILESTo be determined based on structure

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and oxazole groups exhibit notable antimicrobial properties. For instance, derivatives with electron-withdrawing groups have shown enhanced activity against various Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Potential

Studies have demonstrated that similar compounds can inhibit cancer cell proliferation. The presence of specific substituents on the thiadiazole ring has been linked to improved activity against cancer cell lines such as MCF-7 (breast cancer) and others . The SAR studies suggest that modifications in the piperazine ring can further enhance anticancer efficacy.

Antioxidant Activity

Compounds with oxazole and thiadiazole rings have also been evaluated for their antioxidant properties. The presence of hydroxyl or methoxy groups at specific positions has been associated with increased radical scavenging activity .

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzymatic Pathways : Similar compounds have shown to inhibit key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that these compounds can promote programmed cell death in cancer cells through various signaling pathways.
  • Disruption of Membrane Integrity : Antimicrobial activity may arise from the ability to disrupt bacterial membranes.

Case Studies

Several studies highlight the biological potential of similar compounds:

  • Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives against Staphylococcus aureus and Escherichia coli using disk diffusion methods. The results indicated significant antimicrobial activity correlated with specific structural features .
  • Anticancer Activity : Another investigation focused on the anticancer properties of oxazole-containing derivatives against various tumor cell lines. The findings suggested a strong correlation between structural modifications and enhanced cytotoxicity .

Structure–Activity Relationship (SAR)

The SAR analysis reveals that:

  • Substituent Effects : Electron-withdrawing groups at the para position significantly enhance antimicrobial activity.
  • Ring Modifications : Alterations to the piperazine moiety can improve anticancer efficacy and selectivity against specific cancer types .

Properties

IUPAC Name

2-methyl-4-[[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS/c1-9-13-10(8-17-9)7-15-2-4-16(5-3-15)11-6-12-18-14-11/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIWFDWXOBEVQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)CN2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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